Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron
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Overview
Description
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is a complex compound that features a cobalt ion in the +3 oxidation state. This compound is characterized by its intricate structure, which includes a naphthalen-1-olate core substituted with dichloro and diazenyl groups, as well as a nitro-oxidophenyl moiety. The presence of cobalt in the +3 oxidation state imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron typically involves the coordination of cobalt ions with the appropriate ligands under controlled conditions. The process may include:
Ligand Preparation: The ligands, such as 5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate, are synthesized separately through a series of organic reactions involving chlorination, nitration, and diazotization.
Coordination Reaction: The prepared ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in a suitable solvent like ethanol or water. The reaction is typically carried out under reflux conditions to ensure complete coordination.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the cobalt center may undergo changes in its oxidation state.
Reduction: Reduction reactions can also occur, potentially reducing the cobalt(III) to cobalt(II).
Substitution: The diazenyl and nitro groups can undergo substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) derivatives. Substitution reactions can result in various substituted naphthalen-1-olate compounds.
Scientific Research Applications
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron has several scientific research applications:
Chemistry: The compound is used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic agent in medical imaging.
Industry: The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biomolecules, influencing their structure and function. The diazenyl and nitro groups may also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Nickel(II) complexes: Similar coordination compounds with nickel instead of cobalt.
Copper(II) complexes: Coordination compounds with copper, often exhibiting similar biological activities.
Uniqueness
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C32H15Cl4CoN6O8 |
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Molecular Weight |
812.2 g/mol |
IUPAC Name |
cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron |
InChI |
InChI=1S/2C16H9Cl2N3O4.Co/c2*17-10-3-4-11(18)15-9(10)2-6-13(16(15)23)20-19-12-5-1-8(21(24)25)7-14(12)22;/h2*1-7,22-23H;/q;;+3/p-3 |
InChI Key |
YVLRDGSPUFWCLS-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].[Co+3] |
Origin of Product |
United States |
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